

developing a validated analytical method for Complanatoside A

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Compound of Interest		
Compound Name:	Complanatoside A	
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An Application Note and Protocol for the Validated Analytical Method of Complanatoside A

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the validated analytical method for the quantification of **Complanatoside A**. This method is applicable for the analysis of **Complanatoside A** in herbal extracts and pharmaceutical formulations. The protocol is established based on the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[1] [2][3]

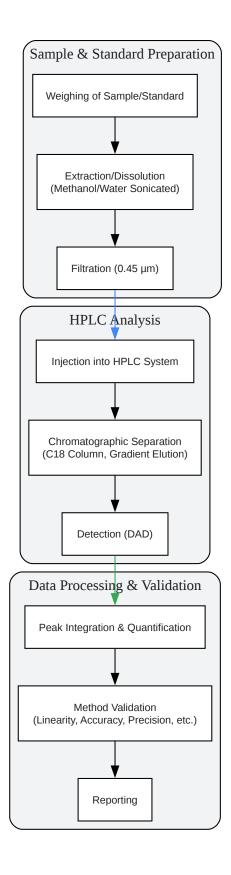
Principle and Application

Complanatoside A is a flavonol glycoside and a key quality control marker for various herbal medicines. This method utilizes Reversed-Phase High-Performance Liquid Chromatography with Diode Array Detection (RP-HPLC-DAD) for the separation and quantification of Complanatoside A. The chromatographic separation is achieved on a C18 column with a gradient elution of acetonitrile and acidified water. The detection wavelength is set at the maximum absorbance of Complanatoside A for optimal sensitivity. This method is intended for routine quality control, stability testing, and formulation development of products containing Complanatoside A.

Experimental Workflow



The overall workflow for the validated analytical method of **Complanatoside A** is depicted below.





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Figure 1: Experimental workflow for Complanatoside A analysis.

Materials and Reagents

- **Complanatoside A** reference standard (purity ≥ 98%)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (AR grade)
- Water (Milli-Q or equivalent)
- 0.45 μm syringe filters

Instrumentation and Chromatographic Conditions

- Instrument: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
- Column: C18 reversed-phase column (4.6 x 250 mm, 5 μm).
- Mobile Phase:
 - A: 0.1% Formic acid in Water
 - B: Acetonitrile
- Gradient Elution:



Time (min)	% A	% B
0	85	15
10	70	30
25	50	50
30	20	80
35	85	15

| 40 | 85 | 15 |

Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

• Injection Volume: 10 μL

Detection Wavelength: 270 nm

Run Time: 40 minutes

Standard and Sample Preparation Standard Solution Preparation

- Stock Solution (1000 μg/mL): Accurately weigh 10 mg of **Complanatoside A** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 200 μg/mL.

Sample Preparation (Herbal Extract)

- Accurately weigh 1 g of the powdered herbal sample.
- Add 50 mL of 70% methanol.
- Sonicate for 30 minutes.

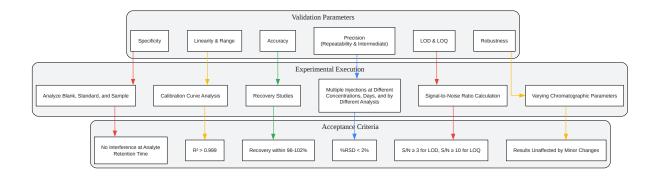


• Filter the extract through a 0.45 μm syringe filter prior to injection into the HPLC system.[4]

Method Validation Protocol

The analytical method was validated according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1] [2][3]

Method Validation Workflow



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Figure 2: Workflow for the validation of the analytical method.

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a standard solution of **Complanatoside A**, and a sample extract. The chromatograms were examined for any interfering peaks at the retention time of **Complanatoside A**.



Linearity and Range

Linearity was assessed by analyzing six concentrations of **Complanatoside A** working standard solutions (5, 10, 25, 50, 100, and 200 μ g/mL). A calibration curve was constructed by plotting the peak area against the concentration. The range of the method is the concentration interval over which linearity, accuracy, and precision are acceptable.

Accuracy

Accuracy was determined by the recovery method. A known amount of **Complanatoside A** standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the sample concentration). The recovery was calculated for each level.

Precision

- Repeatability (Intra-day precision): Six replicate injections of a standard solution (50 μg/mL) were performed on the same day.
- Intermediate Precision (Inter-day precision): The repeatability assay was performed on three different days to assess inter-day precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N). LOD was established at an S/N ratio of 3:1, and LOQ was established at an S/N ratio of 10:1.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (± 0.1 mL/min), column temperature (± 2 °C), and mobile phase composition (± 2% organic component).

Data Presentation

The quantitative data from the method validation are summarized in the following tables.

Table 1: Linearity and Range



Parameter	Result
Linearity Range (μg/mL)	5 - 200
Regression Equation	y = mx + c
Correlation Coefficient (r²)	> 0.999

Table 2: Accuracy (Recovery)

Spiked Level	Amount Added (µg/mL)	Amount Found (μg/mL)	Recovery (%)	% RSD
80%	40	-	-	< 2.0
100%	50	-	-	< 2.0
120%	60	-	-	< 2.0
Note: Dashes				
indicate where				
experimental				
data would be				
filled in.				

Table 3: Precision



Precision Type	n	Concentration (µg/mL)	Mean Peak Area	% RSD
Repeatability	6	50	-	< 2.0
Intermediate Precision (Day 1)	6	50	-	< 2.0
Intermediate Precision (Day 2)	6	50	-	< 2.0
Intermediate Precision (Day 3)	6	50	-	< 2.0
Note: Dashes indicate where				

Note: Dashes indicate where experimental data would be

filled in.

Table 4: LOD and LOO

Parameter Parameter	Concentration (μg/mL)
Limit of Detection (LOD)	-
Limit of Quantitation (LOQ)	-
Note: Dashes indicate where experimental data would be filled in.	

Table 5: Robustness



Parameter Varied	Variation	Retention Time (min)	Peak Area	% RSD
Flow Rate	0.9 mL/min	-	-	< 2.0
1.1 mL/min	-	-	< 2.0	
Column Temperature	28 °C	-	-	< 2.0
32 °C	-	-	< 2.0	
Mobile Phase B	13%	-	-	< 2.0
17%	-	-	< 2.0	
Note: Dashes indicate where experimental data would be filled in.				

Conclusion

The developed RP-HPLC-DAD method for the quantification of **Complanatoside A** is simple, specific, accurate, precise, and robust. The method meets the acceptance criteria of the ICH guidelines and is suitable for its intended purpose of routine quality control analysis.

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